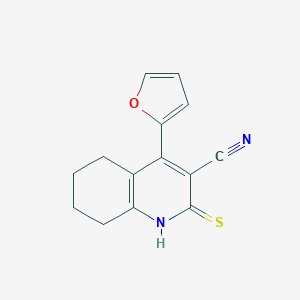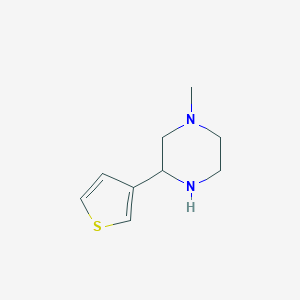
1-Methyl-3-thiophen-3-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-thiophen-3-ylpiperazine, also known as MTP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and is used in the synthesis of various pharmaceuticals.
Mecanismo De Acción
1-Methyl-3-thiophen-3-ylpiperazine acts as a selective agonist of 5-HT1A receptors, which are G protein-coupled receptors found in the brain and other tissues. Activation of these receptors leads to a decrease in the activity of neurons that release serotonin, resulting in an overall decrease in serotonin neurotransmission. This mechanism of action is similar to that of other drugs targeting serotonin receptors, such as buspirone and gepirone.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-thiophen-3-ylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Methyl-3-thiophen-3-ylpiperazine has been shown to reduce anxiety and depression-like behaviors, as well as improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-thiophen-3-ylpiperazine has several advantages for use in lab experiments. It is a selective agonist of 5-HT1A receptors, which allows for the study of the specific effects of serotonin receptor activation. It is also a relatively stable compound that can be easily synthesized in the lab. However, 1-Methyl-3-thiophen-3-ylpiperazine has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-thiophen-3-ylpiperazine. One area of interest is the development of new drugs targeting serotonin receptors based on the structure of 1-Methyl-3-thiophen-3-ylpiperazine. Another area of interest is the investigation of the long-term effects of 1-Methyl-3-thiophen-3-ylpiperazine, including its potential for neurotoxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Methyl-3-thiophen-3-ylpiperazine and its potential applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
1-Methyl-3-thiophen-3-ylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a tool to study the role of serotonin receptors in the brain. It has been shown to selectively activate 5-HT1A receptors, which are involved in regulating anxiety and depression. In pharmacology, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a reference compound in the development of new drugs targeting serotonin receptors. In medicinal chemistry, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a building block in the synthesis of various pharmaceuticals, including antipsychotics and antidepressants.
Propiedades
Número CAS |
111781-52-3 |
|---|---|
Nombre del producto |
1-Methyl-3-thiophen-3-ylpiperazine |
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
1-methyl-3-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3 |
Clave InChI |
UHUOUCNTJJCWBQ-UHFFFAOYSA-N |
SMILES |
CN1CCNC(C1)C2=CSC=C2 |
SMILES canónico |
CN1CCNC(C1)C2=CSC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
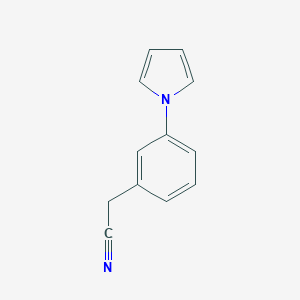
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)

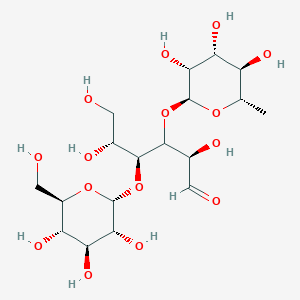
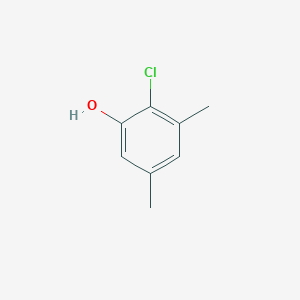

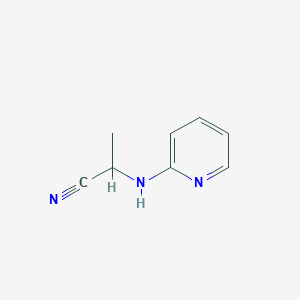
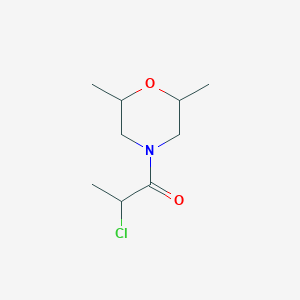
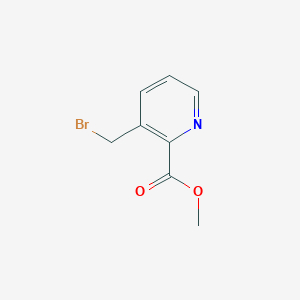
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)


